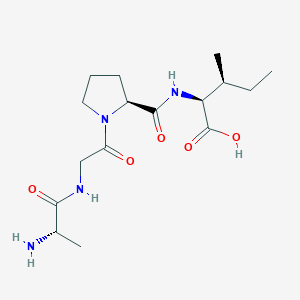
L-Alanylglycyl-L-prolyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-prolyl-L-isoleucine is a synthetic peptide composed of four amino acids: alanine, glycine, proline, and isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-prolyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next amino acid using a coupling reagent like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as HPLC are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of proline to hydroxyproline.
Substitution: Introducing different functional groups to the peptide backbone or side chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as HCl or NaOH.
Oxidation: Often achieved using oxidizing agents like hydrogen peroxide or specific enzymes.
Substitution: Requires specific reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation can produce hydroxyproline-containing peptides.
Scientific Research Applications
L-Alanylglycyl-L-prolyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-leucine: Another peptide with similar structural features but different biological activities.
Glycyl-L-prolyl-L-glutamate: A peptide with potential neuroprotective effects, used in Alzheimer’s disease research.
L-Isoleucine derivatives: Compounds with variations in the amino acid sequence, affecting their properties and applications.
Uniqueness
L-Alanylglycyl-L-prolyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of alanine, glycine, proline, and isoleucine allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
443302-95-2 |
|---|---|
Molecular Formula |
C16H28N4O5 |
Molecular Weight |
356.42 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-4-9(2)13(16(24)25)19-15(23)11-6-5-7-20(11)12(21)8-18-14(22)10(3)17/h9-11,13H,4-8,17H2,1-3H3,(H,18,22)(H,19,23)(H,24,25)/t9-,10-,11-,13-/m0/s1 |
InChI Key |
HEMOEJHEODSASX-ZPFDUUQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


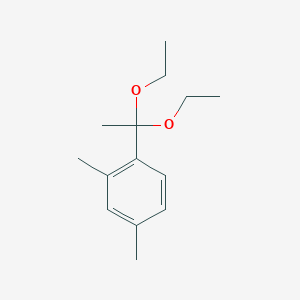

![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
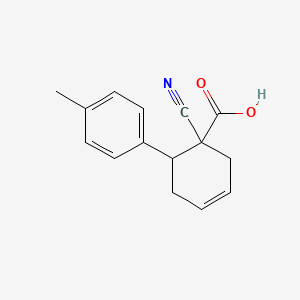
![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
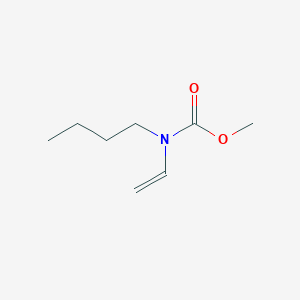
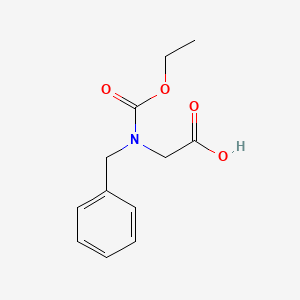
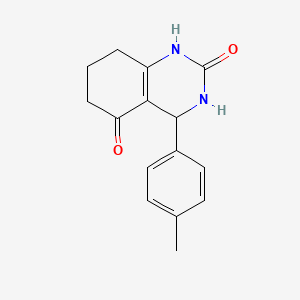
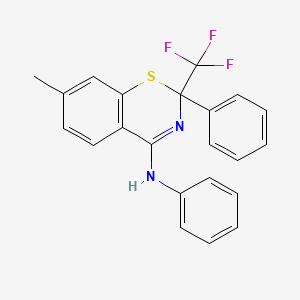
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

